
N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that features both indole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and reduce costs. This can include the selection of appropriate solvents, catalysts, and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share the methoxyethyl group and have similar structural features.
3-Methoxy-1-(2-methoxyethyl)-2-methylsulfanylpyrrole: This compound also contains the methoxyethyl group and has similar reactivity.
Uniqueness
N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to its combination of indole and quinoline moieties, which may confer distinct chemical and biological properties
Biological Activity
N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-HIV, and anticancer properties, supported by recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features an indole moiety linked to a quinoline derivative, which is known to exhibit various biological activities.
Antibacterial Activity
Recent studies have indicated that derivatives of the quinoline scaffold demonstrate significant antibacterial properties. For instance, compounds similar to this compound have shown moderate antibacterial effects against various strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 50 µg/mL to 100 µg/mL against common bacterial pathogens .
Table 1: Antibacterial Activity of Related Compounds
Compound ID | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound A | 50 | Staphylococcus aureus |
Compound B | 75 | Escherichia coli |
Compound C | 100 | Pseudomonas aeruginosa |
Anti-HIV Activity
The compound has also been evaluated for its anti-HIV potential. In vitro studies have shown that similar quinoline derivatives inhibit HIV replication by targeting the integrase enzyme. For example, one study reported an IC50 value of approximately 40 µM for integrase inhibition . However, the specific activity of this compound remains to be fully characterized.
Table 2: Anti-HIV Activity of Quinoline Derivatives
Compound ID | IC50 (µM) | Activity Type |
---|---|---|
Compound D | 40 | Integrase Inhibition |
Compound E | 16 | Strand Transfer Inhibition |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies focusing on related quinoline derivatives have demonstrated promising results against various cancer cell lines. For instance, a derivative exhibited an IC50 value of 1.2 µM against the MCF-7 breast cancer cell line . The mechanism involves inducing apoptosis through cell cycle arrest at the G2/M phase, as evidenced by increased levels of pro-apoptotic markers such as BAX and Cytochrome C.
Table 3: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 1.2 | Apoptosis induction |
Panc-1 | 1.4 | Cell cycle arrest |
Case Studies and Research Findings
Several case studies have highlighted the biological relevance of compounds within this chemical class. For instance:
- Study on Antibacterial Effects : A series of derivatives were synthesized and tested against multi-drug resistant bacterial strains, showcasing significant antibacterial activity comparable to established antibiotics .
- HIV Inhibition Study : Research demonstrated that certain modifications in the quinoline structure enhanced anti-HIV activity, suggesting that further structural optimization could yield more potent inhibitors .
- Cancer Cell Line Evaluation : A study focusing on apoptosis mechanisms revealed that compounds induced cell death in cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Properties
Molecular Formula |
C21H19N3O3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-27-12-11-24-10-9-15-18(7-4-8-19(15)24)23-21(26)16-13-20(25)22-17-6-3-2-5-14(16)17/h2-10,13H,11-12H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
CGKPUVAKRHYPSP-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
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